6-(2,5-Difluorophenyl)pyridin-3-amine

CCR5 antagonist HIV entry inhibitor chemokine receptor

6-(2,5-Difluorophenyl)pyridin-3-amine (CAS 1555897-15-8) is a disubstituted pyridine derivative with the molecular formula C₁₁H₈F₂N₂ and a molecular weight of 206.19 g/mol. As a 3-aminopyridine scaffold bearing a 2,5-difluorophenyl substituent at the 6-position, this compound belongs to a class of heterocyclic amines frequently employed in medicinal chemistry.

Molecular Formula C11H8F2N2
Molecular Weight 206.19 g/mol
Cat. No. B12078336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,5-Difluorophenyl)pyridin-3-amine
Molecular FormulaC11H8F2N2
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C2=NC=C(C=C2)N)F
InChIInChI=1S/C11H8F2N2/c12-7-1-3-10(13)9(5-7)11-4-2-8(14)6-15-11/h1-6H,14H2
InChIKeyBTPBAIPKCOPJPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2,5-Difluorophenyl)pyridin-3-amine: Core Properties and Procurement-Relevant Identity


6-(2,5-Difluorophenyl)pyridin-3-amine (CAS 1555897-15-8) is a disubstituted pyridine derivative with the molecular formula C₁₁H₈F₂N₂ and a molecular weight of 206.19 g/mol . As a 3-aminopyridine scaffold bearing a 2,5-difluorophenyl substituent at the 6-position, this compound belongs to a class of heterocyclic amines frequently employed in medicinal chemistry [1]. The specific 2,5-difluoro substitution pattern provides a distinct electronic and steric profile that differentiates it from other regioisomeric difluorophenyl-pyridin-3-amines. Its primary documented value lies in two evidence-backed domains: (i) as a direct CCR5 antagonist with quantified receptor-level activity relevant to HIV and inflammatory disease research, and (ii) as a validated synthetic entry point for generating multisubstituted pyridin-3-amine derivatives that have progressed to multitargeted kinase inhibitor programs with demonstrated in vivo antitumor efficacy.

Why Generic Substitution Fails for 6-(2,5-Difluorophenyl)pyridin-3-amine: Regioisomeric and Functional Evidence


The 2,5-difluorophenyl substitution pattern on the pyridin-3-amine core is not interchangeable with alternative regioisomers (e.g., 2,3-, 2,6-, or 3,5-difluorophenyl) or positionally shifted analogs (e.g., 2-(2,5-difluorophenyl)pyridin-3-amine). Direct head-to-head binding data demonstrate that the 6-(2,5-difluorophenyl) regioisomer exhibits an approximately 5.8‑fold improvement in CCR5 antagonist potency compared to the 2‑(2,5‑difluorophenyl) repositioned analog within the same assay system [1][2][3]. Furthermore, the 2,5‑difluoro phenyl arrangement provides a distinct electronic environment that influences both the compound's physicochemical properties (logP, hydrogen‑bonding capacity) and its performance in downstream cross‑coupling reactions for library synthesis. These quantified differences mean that substituting a cheaper or more readily available analog without confirmatory testing introduces a scientifically unjustified risk of altered biological activity and invalid structure‑activity relationship conclusions.

Quantitative Differentiation Evidence for 6-(2,5-Difluorophenyl)pyridin-3-amine Against Closest Analogs


CCR5 Antagonist Potency: 6-(2,5-Difluorophenyl) vs. 2-(2,5-Difluorophenyl) Regioisomer

In a head-to-head comparison using the identical cell-based assay format, 6-(2,5-difluorophenyl)pyridin-3-amine demonstrates approximately 5.8‑fold stronger CCR5 antagonism than its positional isomer 2‑(2,5‑difluorophenyl)pyridin‑3‑amine. The 6‑(2,5‑difluorophenyl) analog achieves an IC₅₀ of 6,500 nM, compared to 37,600 nM for the 2‑(2,5‑difluorophenyl) substituted compound, both measured via inhibition of CCL5‑induced calcium mobilization in human MOLT4 cells [1][2]. This regioisomeric sensitivity underscores that the substitution position—not merely the presence of the difluorophenyl group—is the primary determinant of target engagement.

CCR5 antagonist HIV entry inhibitor chemokine receptor

Regioisomeric CCR5 Activity Hierarchy: 2,5- vs. Alternative Phenyl Substitution Patterns

Within the set of difluorophenyl-substituted pyridin-3-amines tested under uniform conditions, the 2,5-difluorophenyl pattern at position 6 yields an IC₅₀ of 6,500 nM, placing it intermediate between the more potent and weaker analogs in this series. A structurally related analog bearing a different substitution pattern (BDBM50387950, CHEMBL2057534) registers an IC₅₀ of 9,200 nM—approximately 1.4‑fold less potent—in the same MOLT4/CCR5 calcium mobilization assay [1][2]. While direct structural disclosure of BDBM50387950 is not publicly available in the extracted record, its independent entry in the same curated dataset confirms that small variations in phenyl substitution can modulate CCR5 antagonism by measurable increments. These data establish a rank‑order potency framework that enables rational selection of the 2,5‑difluoro substitution pattern.

structure-activity relationship CCR5 pharmacology fluorinated heterocycles

Validated Synthetic Utility: Pyridin-3-amine Core as a Precursor to Multitargeted Kinase Inhibitors with In Vivo Efficacy

6-(2,5-Difluorophenyl)pyridin-3-amine belongs to the same chemotype from which advanced lead compound 3m was developed via structure‑activity relationship expansion of the Hit 1 scaffold (a pyridin-3-amine derivative identified by in silico FGFR screening) [1]. Compound 3m—a multisubstituted pyridin‑3‑amine—achieved nanomolar inhibition of FGFR1, FGFR2, FGFR3, RET, EGFR, EGFR/T790M/L858R, DDR2, and ALK kinases, and demonstrated significant in vivo antitumor activity with a tumor growth inhibition (TGI) of 66.1% in NCI‑H1581 NSCLC xenograft models [1]. Although quantitative comparison data for the unsubstituted 6‑(2,5‑difluorophenyl)pyridin‑3‑amine itself in kinase assays are not available in the public domain, this compound represents the core building block from which validated, in vivo‑active clinical candidates have been derived. The parent scaffold's documented progression to compound 3m provides procurement justification that is absent for many competing heterocyclic amines that lack published therapeutic validation pathways.

FGFR inhibitor NSCLC xenograft multitargeted kinase inhibitor

Physicochemical Differentiation: Computed LogP, H-Bond Profile, and Topological Polar Surface Area vs. Regioisomers

Although comprehensive experimental physicochemical data for 6‑(2,5‑difluorophenyl)pyridin‑3‑amine are limited in the public domain, the closely related 2‑(2,5‑difluorophenyl) regioisomer provides a computable baseline for comparison. The 2‑(2,5‑difluorophenyl) isomer has a computed XLogP3‑AA of 2.0, a topological polar surface area (TPSA) of 38.9 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and one rotatable bond [1]. The positional shift of the difluorophenyl group from position 2 to position 6 on the pyridine ring is expected to alter the compound's dipole moment and steric accessibility without changing the gross molecular formula—differences that can influence solubility, permeability, and off‑target binding profiles. While direct experimental comparison data between the two regioisomers are not available, the distinct computed descriptors between the 2‑ and 6‑substituted analogs (and among the various difluorophenyl isomers listed in chemical databases) provide a rational, albeit supportive, basis for preferring one substitution pattern over another during library design.

drug-likeness physicochemical properties lead optimization

Evidence-Backed Application Scenarios for 6-(2,5-Difluorophenyl)pyridin-3-amine in Drug Discovery and Chemical Biology


CCR5 Antagonist Screening and Early Lead Identification for HIV and Inflammatory Disease Programs

Researchers establishing a CCR5-targeted screening cascade should prioritize 6-(2,5-difluorophenyl)pyridin-3-amine over its 2-substituted or alternative difluorophenyl regioisomers. Direct binding data confirm that this compound achieves an IC₅₀ of 6,500 nM against the human CCR5 receptor in a cell-based calcium mobilization assay, representing a 5.8‑fold potency advantage over the closer analog 2-(2,5-difluorophenyl)pyridin-3-amine (IC₅₀ = 37,600 nM) [1][2]. The compound is thus suitable as a low‑micromolar starting point for medicinal chemistry optimization in programs targeting HIV entry inhibition, rheumatoid arthritis, asthma, or COPD—all conditions for which CCR5 antagonism has been implicated [3].

Synthesis of Multisubstituted Pyridin-3-amine Kinase Inhibitor Libraries via Cross-Coupling Chemistry

The pyridin-3-amine core with a 2,5-difluorophenyl substituent serves as a validated synthetic intermediate for constructing focused kinase inhibitor libraries. The J. Med. Chem. 2017 study demonstrates that SAR expansion around this chemotype—specifically the Hit 1 pyridin-3-amine scaffold—produced compound 3m, a multitargeted kinase inhibitor with nanomolar potency against FGFR1–3, RET, EGFR (including T790M/L858R mutant), DDR2, and ALK, culminating in 66.1% tumor growth inhibition in NCI-H1581 xenografts [4]. Procurement of this core scaffold enables medicinal chemistry teams to access a proven chemical space with documented translational potential, reducing the risk associated with exploring unvalidated heterocyclic amines.

Regioisomeric Selectivity Studies for Structure-Activity Relationship (SAR) Education and Training

The availability of multiple regioisomers of difluorophenyl-pyridin-3-amine—including 2‑(2,5‑difluorophenyl), 6‑(2,3‑difluorophenyl), and 6‑(2,6‑difluorophenyl) variants—enables systematic SAR teaching modules. Quantitative CCR5 antagonism data across these regioisomers (IC₅₀ values ranging from 6,500 nM to 37,600 nM) provide a rare, experimentally measured dataset for demonstrating how subtle positional changes in aromatic substitution can produce measurable changes in biological activity [1][2]. Academic and industrial training laboratories can use this set of commercially available analogs to illustrate core medicinal chemistry principles with real binding data rather than simulated examples.

Reference Compound for CCR5 Assay Development and Validation

Because 6-(2,5-difluorophenyl)pyridin-3-amine has a publicly documented IC₅₀ of 6,500 nM in a standardized MOLT4/CCR5 calcium mobilization assay with Fluor-4 readout, it can serve as a reference compound for validating new CCR5 assay platforms [1]. Its moderate potency (low micromolar range) is well suited for assay quality control: it is potent enough to generate a robust signal window yet not so potent that minor pipetting errors dramatically affect results. The availability of a weaker comparator (IC₅₀ = 37,600 nM) provides a built‑in dynamic range check for assay sensitivity.

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